molecular formula C18H19N3O B2404453 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1798046-88-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2404453
CAS No.: 1798046-88-4
M. Wt: 293.37
InChI Key: GMPLJJUAUTWJNT-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the pyrazole moiety. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methyl-5-phenylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-17(12-16(19-20)13-6-3-2-4-7-13)18(22)21-14-8-5-9-15(21)11-10-14/h2-8,12,14-15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPLJJUAUTWJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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